Precorrin-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

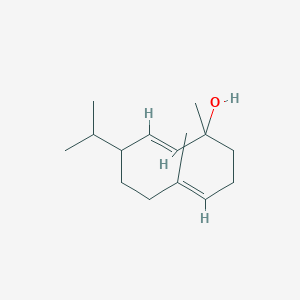

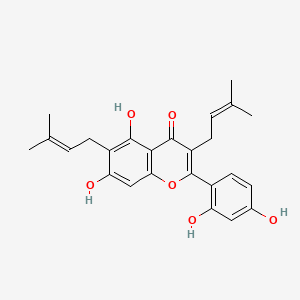

Precorrin-4 is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which four methyl groups have been introduced at positions 2, 7, 17 and 20 of the tetrapyrrole framework, together with ring contraction of the framework forming a bond between C-1 and C-19, leaving C-20 as part of an acetyl group bonded to C-1. It is a conjugate acid of a precorrin-4(8-).

Aplicaciones Científicas De Investigación

Biosynthesis of Vitamin B12

- Precorrin-4 is a key intermediate in the biosynthesis of coenzyme B12, a complex process involving various enzymes and biochemical transformations. The pathway from precorrin-3 to precorrin-6x, which includes the conversion to precorrin-4, is crucial in the formation of the corrin ring structure central to coenzyme B12 (Debussche, Thibaut, Cameron, Crouzet, & Blanche, 1993).

Structural Studies of Precorrins

- The structure of precorrin-4, especially its oxidized form known as factor-IV, has been a subject of extensive research, providing insights into the molecular intricacies of vitamin B12 biosynthesis. Structural studies using 13C labelling and NMR techniques have revealed significant details about the precorrin-4 molecule (Thibaut, Blanche, Debussche, Leeper, & Battersby, 1990).

Enzymatic Conversion Involving Precorrin-4

- Precorrin-4 plays a pivotal role in enzymatic conversion processes. For instance, the transformation of precorrin-3 to precorrin-4 is catalyzed by enzymes like CobG and CobJ in Pseudomonas denitrificans. These enzymes are responsible for specific methylations and ring contractions, integral to the formation of the vitamin B12 macrocycle (Scott, Roessner, Stolowich, Spencer, Min, & Ozaki, 1993).

Optimization of Enzymes for Precorrin Synthesis

- The optimization of enzymes involved in the synthesis of precorrin-2, a precursor to precorrin-4, has been studied to enhance the production of biologically-derived chemicals. Techniques like response surface methodology have been used for maximizing the efficiency of enzyme systems that produce precorrins (Fang, Dong, Cai, Zheng, Li, Zhang, & Sun, 2016).

In Vitro Studies and Enzyme Characterization

- In vitro studies have been instrumental in characterizing various enzymes involved in the synthesis and conversion of precorrin-4 and its related compounds. These studies provide valuable insights into the enzymatic processes and molecular interactions occurring in the B12 biosynthetic pathway (Blanche, Thibaut, Famechon, Debussche, Cameron, & Crouzet, 1992).

Propiedades

Nombre del producto |

Precorrin-4 |

|---|---|

Fórmula molecular |

C44H52N4O17 |

Peso molecular |

908.9 g/mol |

Nombre IUPAC |

3-[(2S,3S,4Z,7S,17R)-1-acetyl-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-2,7,17-trimethyl-10,15,21,23-tetrahydro-3H-corrin-3-yl]propanoic acid |

InChI |

InChI=1S/C44H52N4O17/c1-20(49)44-40-25(14-37(60)61)41(2,12-11-35(56)57)30(47-40)16-27-21(5-8-32(50)51)22(13-36(58)59)26(45-27)15-28-23(6-9-33(52)53)42(3,18-38(62)63)31(46-28)17-29(48-44)24(7-10-34(54)55)43(44,4)19-39(64)65/h17,24,45,48H,5-16,18-19H2,1-4H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)/b29-17-/t24-,41-,42+,43+,44?/m1/s1 |

Clave InChI |

IOBDBIPWYQGVMM-VLMJWMIZSA-N |

SMILES isomérico |

CC(=O)C12C3=C([C@@](C(=N3)CC4=C(C(=C(N4)CC5=C([C@](C(=N5)/C=C(\N1)/[C@H]([C@]2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |

SMILES |

CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |

SMILES canónico |

CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |

Sinónimos |

precorrin 4 precorrin-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)